N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide
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Overview
Description
N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide is a complex organic compound that features a unique structure combining an oxadiazole ring with a methoxyphenyl group and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of a hydrazide with a nitrile under acidic conditions to form the oxadiazole core. The methoxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the ethyl and methylbenzamide groups through further substitution and coupling reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more environmentally friendly catalysts and solvents. The scalability of the synthesis would be a key consideration, with a focus on maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced forms depending on the extent of the reduction.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Medicine: Preliminary studies may explore its potential as an anti-inflammatory or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and methoxyphenyl group could play key roles in binding to these targets, while the methylbenzamide moiety might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide
- N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide
- N-(1-(3-(2-nitrophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide
Uniqueness
N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-7-6-8-14(11-12)18(23)20-13(2)19-21-17(22-25-19)15-9-4-5-10-16(15)24-3/h4-11,13H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIKKVUDVAPJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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